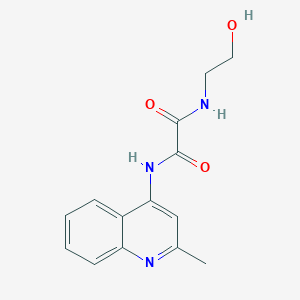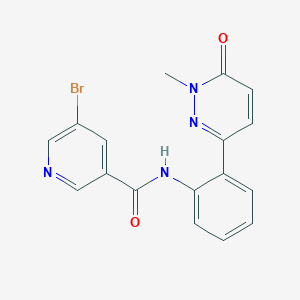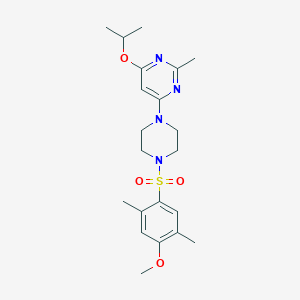
4-((3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)morpholine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied in recent years. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer and autoimmune diseases.
Scientific Research Applications
Synthesis and Structural Characterization
- Research has demonstrated the synthesis of novel bioactive heterocycles involving structural frameworks similar to "4-((3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)morpholine". These compounds were characterized using various spectroscopic methods, such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, indicating the versatility of these frameworks in generating structurally diverse molecules with potential biological activities (Benaka Prasad et al., 2018).
Biological Activities
Several studies focused on the biological activities of compounds with structural similarities, exploring their potential as antimicrobial, antifungal, and antiviral agents. For instance, compounds with a sulfonamide and morpholine framework showed promising antimicrobial activity against a range of pathogenic bacterial and fungal strains, suggesting their potential utility in developing new antimicrobial agents (Janakiramudu et al., 2017).
Another study synthesized derivatives featuring piperidin-4-yl and morpholino groups, testing their antiviral activity against avian paramyxovirus (AMPV-1). One of the sulfonamide derivatives showed significantly higher antiviral activity than the commercial antiviral drug Ribavirin, highlighting the therapeutic potential of these compounds in viral infections (Selvakumar et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been shown to targetFatty-acid amide hydrolase 1 , an enzyme involved in the breakdown of endocannabinoids, fatty acid amides that have a role in signaling in the nervous system .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target by binding to the active site, thereby inhibiting the enzyme’s function .
Biochemical Pathways
Given its potential target, it may influence the endocannabinoid system and related signaling pathways .
Result of Action
If it acts as an inhibitor of fatty-acid amide hydrolase 1, it could potentially increase the levels of endocannabinoids in the body, leading to enhanced signaling in the nervous system .
Properties
IUPAC Name |
4-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN4O4S/c14-11-8-15-13(16-9-11)22-12-2-1-3-18(10-12)23(19,20)17-4-6-21-7-5-17/h8-9,12H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVVCBYGDVNVEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)N2CCOCC2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
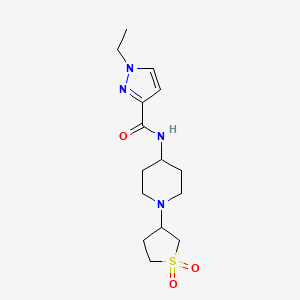
![1-(2-Ethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2818390.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2818392.png)
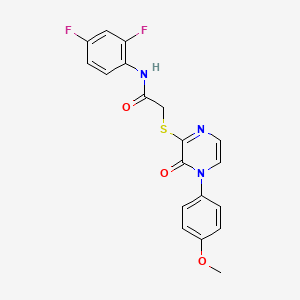
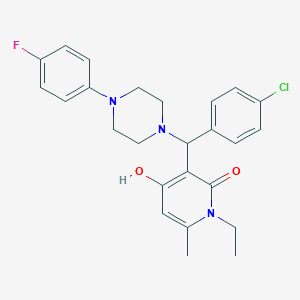
![1-(Cyclopentylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2818397.png)
![N-(3-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2818400.png)
![2-[(1-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2818401.png)
![2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2818402.png)
![5-(1-Quinoxalin-2-ylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2818405.png)
